5-Methyl-2,1-benzisothiazole

Übersicht

Beschreibung

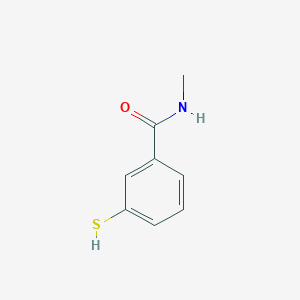

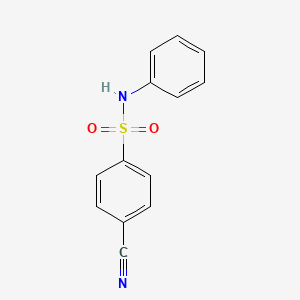

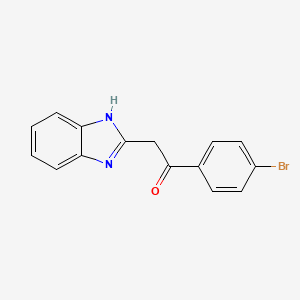

5-Methyl-2,1-benzisothiazole (also known as Benzisothiazolinone or BIT ) is an organic compound with the chemical formula C₇H₅NOS . It appears as a white powder and is structurally related to isothiazole. BIT belongs to a class of molecules called isothiazolinones .

Synthesis Analysis

The synthesis of BIT involves the introduction of a methyl group at the 5-position of the benzisothiazole ring. While various synthetic routes exist, one common method is the cyclization of 2-aminobenzyl methyl sulfide . This reaction leads to the formation of the this compound structure .

Molecular Structure Analysis

The molecular structure of BIT consists of a benzisothiazole ring with a methyl group attached at the 5-position. The presence of the sulfur atom in the ring imparts its characteristic properties. The chemical formula is C₇H₅NOS , and the molar mass is 151.18 g/mol .

Chemical Reactions Analysis

In paints, BIT is often used alone or in combination with methylisothiazolinone . Typical concentrations range from 200 to 400 ppm depending on the application area. Notably, BIT has seen increased usage in house paints .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Reactions

- Synthesis of 2,1-Benzisothiazoles : A new synthesis method for 2,1-benzisothiazolin-3-ones from corresponding isatoic anhydride and potassium hydrogen sulfide was described, offering a route to diverse 2,1-benzisothiazole derivatives (Albert, O'Brien, & Robins, 1978).

- Photoreactivity Studies : Research on 2,1-Benzisothiazoles showed their photoreactivity, demonstrating how they react under certain conditions, which is crucial for their applications in photochemistry (Jackson, Schmidt, & Hansen, 1979).

2. Antimicrobial Properties

- Antimicrobial Activity : Some sulfonamide and sulfonylurea derivatives of unsubstituted and 5-methylsubstituted 1,2-benzisothiazole were found to exhibit good antibacterial activity against Gram-positive bacteria (Zani & Vicini, 1998).

3. Applications in Drug Research

- Inhibitors of Carbonic Anhydrase : 1,2-Benzisothiazole derivatives have been developed as inhibitors of carbonic anhydrase isoform IX, showing potential as anticancer agents (Coviello et al., 2016).

4. Dyes and Pigments

- Dye Synthesis and Properties : Research has been conducted on the synthesis of disperse dyes based on benzisothiazole, analyzing their crystal morphology, dispersing stability, and dyeing properties (Li, Song, Xie, & Hou, 2014).

Wirkmechanismus

Safety and Hazards

- Skin Sensitization : BIT is a skin sensitizer in animal models, similar in potency to methylisothiazolinone . The latter, even at 100 ppm (0.01%) in cosmetic products, can cause contact allergy and allergic contact dermatitis in consumers. BIT is also known to sensitize humans at concentrations around 20 ppm .

- Environmental Impact : BIT is toxic to aquatic organisms and should be handled with care .

Eigenschaften

IUPAC Name |

5-methyl-2,1-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-6-2-3-8-7(4-6)5-10-9-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRXWDPKZJQPTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

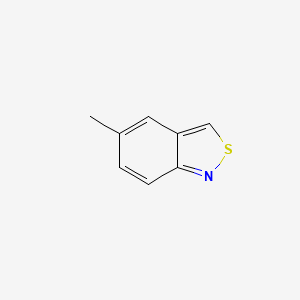

CC1=CC2=CSN=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}prop-2-enoate](/img/structure/B3272517.png)

![Magnesium, bromo[(2-fluorophenyl)methyl]-](/img/structure/B3272518.png)

![4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3272532.png)

![4-[(Pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B3272574.png)